Methyl acetate

Catalog No.
S573768
CAS No.
79-20-9
M.F
C3H6O2
CH3COOCH3
CH3COOCH3
C3H6O2
M. Wt
74.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl acetate

CAS Number

79-20-9

Product Name

Methyl acetate

IUPAC Name

methyl acetate

Molecular Formula

C3H6O2
CH3COOCH3
CH3COOCH3
C3H6O2

Molecular Weight

74.08 g/mol

InChI

InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3

InChI Key

KXKVLQRXCPHEJC-UHFFFAOYSA-N

SMILES

CC(=O)OC

Solubility

greater than or equal to 100 mg/mL at 70° F (NTP, 1992)
3.28 M
243 mg/mL at 20 °C
In water, 2.43X10+5 mg/L at 20 °C
Miscible with alcohol, ether
Very soluble in ethyl ether, ethanol
Solubility in water, g/100ml at 20 °C: 24.4 (poor)
miscible with alcohol, ether; soluble in water
1 ml in 10ml 50% alcohol (in ethanol)
25%

Synonyms

Acetic Acid Methyl EsterDevoton; Methyl Acetate; Methyl Ethanoate; NSC 405071; Tereton

Canonical SMILES

CC(=O)OC

Methyl acetate is a colorless liquid ester with the chemical formula CH₃COOCH₃. It originates from the esterification reaction between methanol (CH₃OH) and acetic acid (CH₃COOH) []. Methyl acetate plays a crucial role in organic chemistry as a model ester for studying reaction mechanisms and serves as a solvent in various scientific research settings [].


Molecular Structure Analysis

The key feature of methyl acetate's structure is the carboxylate ester functional group (C-O-O-C=O). This group consists of a carbonyl group (C=O) double-bonded to an oxygen atom, which then connects to a methyl group (CH₃) through a single bond. Another oxygen atom from the ester group forms a single bond with another methyl group. The polarity within the molecule arises due to the electronegativity difference between oxygen and carbon, creating a slightly polar carbonyl group and a dipole moment [].


Chemical Reactions Analysis

Synthesis:

  • Esterification: The primary reaction for methyl acetate synthesis involves the esterification of acetic acid with methanol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) [].
CH₃COOH + CH₃OH  ->  CH₃COOCH₃ + H₂O  (with H₂SO₄ catalyst)
  • Carbonylation of methanol: Industrially, methyl acetate is a byproduct of acetic acid production via methanol carbonylation [].

Decomposition:

Methyl acetate can undergo hydrolysis in the presence of water and a strong acid or base to revert to its original components, methanol and acetic acid [].

CH₃COOCH₃ + H₂O  ->  CH₃COOH + CH₃OH  (with H₂SO₄ or NaOH catalyst)

Other Reactions:

Methyl acetate can participate in various organic reactions like nucleophilic substitution and condensation reactions due to the presence of the carbonyl group [].


Physical And Chemical Properties Analysis

  • Formula: CH₃COOCH₃
  • Molar mass: 74.08 g/mol []
  • Melting point: -98.8 °C []
  • Boiling point: 57.1 °C []
  • Density: 932 kg/m³ []
  • Solubility:
    • Slightly soluble in water (25% at 25 °C) []
    • Miscible with most organic solvents like alcohols, ketones, and esters []
  • Stability: Relatively stable under normal conditions. Can hydrolyze in acidic or basic environments [].

Mechanism of Action (Not Applicable)

Methyl acetate does not have a specific biological mechanism of action. However, its solvent properties allow it to dissolve various compounds, making it useful in extracting and isolating biomolecules for further research [].

Organic Chemistry:

  • Solvent: Methyl acetate is a versatile solvent commonly used in organic chemistry due to its ability to dissolve a wide range of non-polar and polar compounds []. Its miscibility with water allows it to be used in extraction processes, separating organic compounds from aqueous solutions [].
  • Reactant: Methyl acetate can act as a reactant in various organic syntheses, including the preparation of esters, amides, and ketones [].

Analytical Chemistry:

  • Chromatography: Methyl acetate is often employed as a mobile phase component in gas chromatography (GC) and high-performance liquid chromatography (HPLC) for separating and analyzing various organic compounds [, ]. Its volatility and polarity contribute to its effectiveness in these separation techniques.

Biochemistry and Material Science:

  • Biological Studies: Methyl acetate has been utilized in some studies to investigate its potential impact on biological systems. Research has explored its effects on enzyme activity, cellular processes, and material biodegradation [, ]. However, it's crucial to note that the specific effects of methyl acetate can vary significantly depending on the context and concentration used in these studies.
  • Polymer Synthesis: Methyl acetate can be used as a solvent or co-monomer in the synthesis of certain polymers, such as poly(methyl methacrylate) (PMMA) [].

Astrochemistry:

  • Interstellar Medium: Researchers have detected the presence of methyl acetate in the interstellar medium, the space between stars and within galaxies []. Studying its abundance and formation mechanisms helps scientists understand the chemical evolution of the universe.

Physical Description

Methyl acetate appears as a clear colorless liquid with a fragrant odor. Moderately toxic. Flash point 14°F. Vapors heavier than air.
DryPowder; Liquid
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless liquid with a pleasant, fruity odour
Colorless liquid with a fragrant, fruity odor.

Color/Form

Colorless, volatile liquid

XLogP3

0.2

Boiling Point

134.4 °F at 760 mm Hg (NTP, 1992)
56.8 °C
56.7 °C
57 °C
135°F

Flash Point

14 °F (NTP, 1992)
14 °F (-10 °C) (closed cup)
22 °F (OPEN CUP)
-13 °C (9 °F) (Closed cup)
14 °F (-10 °C) (Closed cup)
-13 °C c.c.
14°F

Vapor Density

2.8 (NTP, 1992) (Relative to Air)
2.55 (Air = 1)
Relative vapor density (air = 1): 2.6
2.8

Density

0.927 at 68 °F (USCG, 1999)
d204 0.93
0.9342 g/cu cm at 20 °C
Relative density (water = 1): 0.93
0.927-0.932
0.93

LogP

0.18 (LogP)
0.18
log Kow = 0.18

Odor

Pleasant odor
Fragrant, fruity odo

Melting Point

-144 °F (NTP, 1992)
-98.0 °C
Mp -98.7 °
-98.2 °C
-98.7°C
-98 °C
-145°F

UNII

W684QT396F

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects]

Use and Manufacturing

IDENTIFICATION: Methyl acetate is a colorless volatile liquid. It has a pleasant fruity odor. The vapor is heavier than air. It will dissolve in water. USE: Methyl acetate is used in paint remover compounds and solvents. It is used to make other chemicals. It is used as an imitation fruit flavoring. EXPOSURE: Workers in the paint industry and paper mills may be exposed to methyl acetate. People may be exposed to methyl acetate by breathing in air when using paint remover or eating foods containing methyl acetate as a flavor ingredient. Methyl acetate occurs naturally in mint, fungus, Kiwi fruit, grapes, and bananas. If methyl acetate is released to the environment, it will break down in air. It will move down through soil. It will volatilize from soil and water. Methyl acetate is very soluble in water. It appears to be rapidly broken down by microorganisms in soil and water. It does not build up in aquatic organisms. RISK: Methyl acetate is absorbed by the respiratory system and by the skin. In the body, methyl acetate is rapidly converted to methanol. Eye irritation has been reported in furniture polishers exposed to paint thinners containing methyl acetate and other solvents. Recurrent dizziness, headaches, fatigue, faintness, staggering and blindness occurred in a worker exposed to vapors of methyl acetate in an enclosed space. Very high exposure may result in unconsciousness and death. These effects are consistent with the toxic effects of methanol. Eye irritation and skin damage have been observed in laboratory animals following application of methyl acetate to the eyes or skin. Methyl acetate has not been tested for cancer, developmental or reproductive effects in laboratory animals. The potential for methyl acetate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 12th Report on Carcinogens. (SRC)

Vapor Pressure

170 mm Hg at 68 °F ; 235 mm Hg at 77° F (NTP, 1992)
216.22 mmHg
216.2 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 23.1
173 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Impurities

Acetic acid up to 0.1%

Other CAS

79-20-9

Wikipedia

Methyl acetate

Biological Half Life

For the in vitro hydrolysis of methyl acetate in blood of rats ... /a/ half-life of 2-3 hr ... was determined indicating a ... rapid hydrolysis in the blood. ...
For the in vitro hydrolysis of methyl acetate in blood of ... humans, /a/ half-life of about 4 hr ... was determined. ...

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree
Cosmetics -> Solvent

Methods of Manufacturing

By heating methanol and acetic acid in the presence of sulfuric acid and distilling.
... Manufacture of high purity methyl acetate ... in a countercurrent reactive distillation column ....
Methanol + carbon monoxide (BASF/Monsanto carbonylation processes; byproduct of acetic acid production)
Methanol + carbon monoxide (BP acetyls process; byproduct of acetic acid/acetic anhydride production)

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Construction
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Paint and coating manufacturing
Paper manufacturing
Petrochemical manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Printing ink manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
Wood product manufacturing
Acetic acid, methyl ester: ACTIVE
IT IS A MAJOR COMPONENT OF METHYL ACETONE, A MIXED SOLVENT DERIVED FROM DISTILLATION OF WOOD... .

Analytic Laboratory Methods

Method: EPA-OGWDW/TSC 524.3; Procedure: gas chromatography/mass spectrometry; Analyte: methyl acetate; Matrix: finished drinking waters; Detection Limit: 0.03 ug/L.
Method: USGS-NWQL O-4024-03; Procedure: gas chromatography/mass spectrometry; Analyte: methyl acetate; Matrix: whole-water; Detection Limit: 0.216 ug/L.
Method: NIOSH 1458, Issue 2; Procedure: gas chromatography with flame ionization detection; Analyte: methyl acetate; Matrix: air; Detection Limit: 2 ug.
Method: OSHA 7; Procedure: gas chromatography with flame ionization detector; Analyte: methyl acetate; Matrix: air; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for METHYL ACETATE (6 total), please visit the HSDB record page.

Storage Conditions

Store in a flammable liquid storage area or approved cabinet away from ignition sources and corrosive and reactive materials. ... Methyl acetate must be stored to avoid contact with strong oxidizers (such as chlorine, bromine, and fluorine) and strong acids (such as hydrochloric, sulfuric, and nitric), since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from strong alkalis and nitrates. Sources of ignition, such as smoking and open flames, are prohibited where methyl acetate is used, handled or stored in a manner that could create a potential fire or explosion hazard. Use only nonsparking tools and equipment, especially when opening and closing containers of methyl acetate.
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Moisture sensitive.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
Xu et al. Vapour-phase gold-surface-mediated coupling of aldehydes with methanol. Nature Chemistry, doi: 10.1038/nchem.467, published online 29 November 2009 http://www.nature.com/nchem

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